Quinoline, the parent compound of 3-Bromoquinoline, is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . It’s an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
3-Bromoquinoline undergoes a bromine-magnesium exchange reaction with lithium tributylmagnesate in toluene at -10°C, which is quenched by various electrophiles to yield functionalized quinolines . This method could also be applied to other quinoline derivatives using appropriate alkynes .
Quinoline, the parent compound of 3-Bromoquinoline, is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Functionalization of this moiety at different positions has allowed for varying pharmacological activities of its derivatives .
Pd (0)-catalyzed amination was employed for the synthesis of a new family of (S)-1,1’-bianaphthalene-2,2’-diamine derivatives possessing additional chiral and fluorophore substituents . The compounds thus obtained were tested as potential detectors of seven amino alcohols .
Efficient methods that reduce reaction time with increased yield employing procedures that fulfill one of the twelve green chemistry principles, “safer solvent” . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline with excellent atom efficiency .
Pd (0)-catalyzed amination was employed for the synthesis of a new family of (S)-1,1’-bianaphthalene-2,2’-diamine derivatives possessing additional chiral and fluorophore substituents . The compounds thus obtained were tested as potential detectors of seven amino alcohols .
Highly substituted 3-iodoquinolines bearing different alkyl and aryl moieties can be synthesized in good yields by a regioselective 6-endo-dig iodocyclization of 2-tosylaminophenylprop-1-yn-3-ols with molecular iodine under mild conditions . The resulting 3-iodoquinolines can be further functionalized by various coupling reactions .
3-Bromoquinoline has been used in the synthesis of bioactive chalcone derivatives anchored with heterocyclic compounds in different classes that have pharmacological activities .
3-Bromoquinoline is a colorless to light yellow liquid at room temperature []. It is a synthetic compound, not found naturally. Studies have explored its potential as a scaffold for the development of new drugs, particularly in the areas of anti-cancer and anti-microbial agents [, ].
The key feature of 3-Bromoquinoline's structure is the combination of the aromatic benzene ring and the pyridine ring. This structure allows for delocalization of electrons across the molecule, creating stability and unique chemical properties []. The bromine atom (Br) is attached at the third position of the molecule (referring to the carbon atom numbering). This position of the bromine atom may influence the reactivity of the molecule compared to unsubstituted quinoline.
Synthesis of 3-Bromoquinoline can be achieved through various methods, including the Skraup reaction and the Doebner modification. However, due to the potentially hazardous nature of these reactions, specific details are omitted here [, ].
Research suggests that 3-Bromoquinoline derivatives may exhibit various biological activities. For instance, some studies have explored their potential to inhibit enzymes or interact with specific cellular receptors [, ]. However, the detailed mechanisms of action for 3-Bromoquinoline itself are not yet fully understood and require further investigation.
Irritant